Einecs 276-167-0
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Overview
Description
. This compound is recognized for its unique structure, which includes multiple sulfur atoms, making it a valuable substance in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione typically involves the reaction of thiourea with sulfur monochloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction mixture is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.
Substitution: The compound can participate in substitution reactions where one of the sulfur atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
The major products formed from these reactions include various thiadiazole derivatives, which have applications in different fields such as pharmaceuticals and materials science.
Scientific Research Applications
5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its antioxidant and anti-inflammatory effects.
Industry: It is used as an additive in lubricants and as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism by which 5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound’s multiple sulfur atoms allow it to form strong bonds with metal ions, which can inhibit the activity of certain enzymes. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
5,5’-dithiobis(2-nitrobenzoic acid): Another compound with disulfide bonds, used in biochemical assays.
2,2’-dithiodipyridine: Known for its use in redox reactions and as a reagent in organic synthesis.
Uniqueness
5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione stands out due to its high sulfur content and unique thiadiazole ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a versatile and valuable compound in both research and industry .
Properties
CAS No. |
71889-21-9 |
---|---|
Molecular Formula |
C46H45CrN10O10S2 |
Molecular Weight |
1014.0 g/mol |
IUPAC Name |
chromium(3+);hexane-1,6-diamine;hydron;4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/2C20H16N4O5S.C6H16N2.Cr/c2*1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;7-5-3-1-2-4-6-8;/h2*2-11,25-26H,1H3,(H,27,28,29);1-8H2;/q;;;+3/p-3 |
InChI Key |
NEFJIYWCWVLJDS-UHFFFAOYSA-K |
Canonical SMILES |
[H+].[H+].[H+].CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC=CC=C4.CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC=CC=C4.C(CCCN)CCN.[Cr+3] |
Origin of Product |
United States |
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